molecular formula C14H19NO2 B13514611 Ethyl 4-(piperidin-2-yl)benzoate

Ethyl 4-(piperidin-2-yl)benzoate

Cat. No.: B13514611
M. Wt: 233.31 g/mol
InChI Key: AZMULAKKDFWOJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(piperidin-2-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids

Preparation Methods

The synthesis of Ethyl 4-(piperidin-2-yl)benzoate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Ethyl 4-(piperidin-2-yl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(piperidin-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-(piperidin-2-yl)benzoate can be compared with other piperidine derivatives such as:

    Ethyl 4-(piperidin-4-yl)benzoate: Similar structure but with the piperidine ring attached at a different position.

    N-(2,2-difluoro-2-(2R)-piperidin-2-yl)ethyl-2-(1H-1,2,4-triazol-1-yl)acetamide: A more complex derivative with additional functional groups.

    Ethyl 4-(4-methylpyridin-2-yl)aminopiperidine-1-carboxylate: Contains a pyridine ring in addition to the piperidine moiety .

These compounds share similar chemical properties but differ in their specific applications and biological activities. This compound is unique due to its specific structure and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 4-piperidin-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMULAKKDFWOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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